amine](/img/structure/B13219244.png)
[1-(3-Fluorophenyl)ethyl](propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)ethylamine: is an organic compound that belongs to the class of amines It features a fluorophenyl group attached to an ethyl chain, which is further connected to a propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method to synthesize 1-(3-Fluorophenyl)ethylamine involves the reductive amination of 3-fluoroacetophenone with propylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Grignard Reaction: Another method involves the Grignard reaction where 3-fluorobenzyl chloride reacts with ethylmagnesium bromide to form the intermediate, which is then treated with propylamine.
Industrial Production Methods: Industrial production of 1-(3-Fluorophenyl)ethylamine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(3-Fluorophenyl)ethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, where nucleophiles like hydroxide or amines can replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: 1-(3-Fluorophenyl)ethylamine can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various organic transformations.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Medicine:
Pharmaceuticals: Due to its structural features, 1-(3-Fluorophenyl)ethylamine can be explored for its potential therapeutic effects, including as an antidepressant or antipsychotic agent.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(3-Fluorophenyl)ethylamine exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the amine group facilitates interactions with biological molecules. This dual functionality allows the compound to modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
1-(4-Fluorophenyl)ethylamine): Similar structure but with the fluorine atom at the para position.
1-(3-Chlorophenyl)ethylamine): Similar structure but with a chlorine atom instead of fluorine.
Uniqueness:
Fluorine Position: The position of the fluorine atom in 1-(3-Fluorophenyl)ethylamine significantly influences its chemical reactivity and biological activity.
Electronic Effects: The presence of the fluorine atom enhances the compound’s electron-withdrawing properties, affecting its interaction with various molecular targets.
Properties
Molecular Formula |
C11H16FN |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
N-[1-(3-fluorophenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-3-7-13-9(2)10-5-4-6-11(12)8-10/h4-6,8-9,13H,3,7H2,1-2H3 |
InChI Key |
KLDYMETWUQJURX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13219162.png)


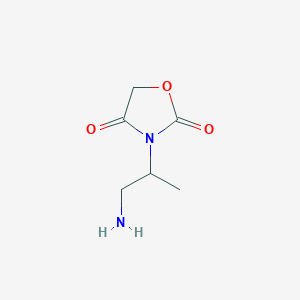
![{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol](/img/structure/B13219185.png)
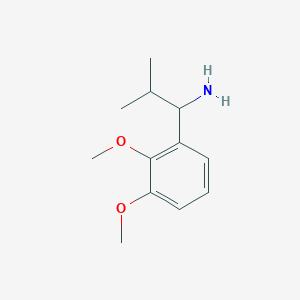


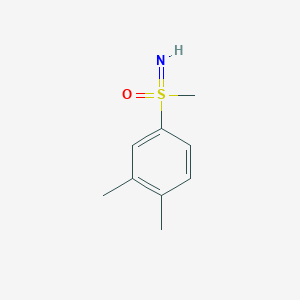
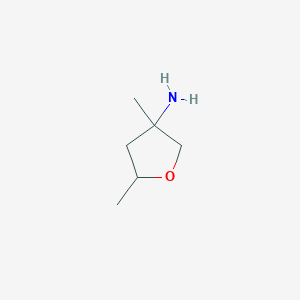

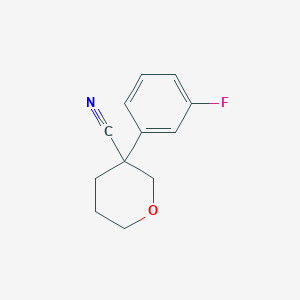
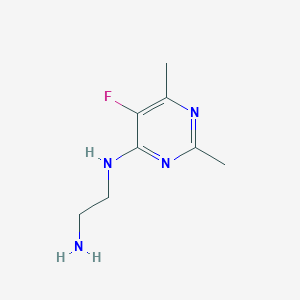
![4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13219239.png)
